[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol
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Overview
Description
[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, with a hydroxymethyl group at the 4-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be derived from simple precursors such as glyoxal, ammonia, and formaldehyde.
Trifluoromethylation: The introduction of the trifluoromethyl group is a critical step. This can be achieved using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated imidazole.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 4-position of the imidazole ring. This can be accomplished using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding [1-(trifluoromethyl)-1H-imidazol-4-yl]methane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: [1-(trifluoromethyl)-1H-imidazol-4-yl]carboxylic acid.
Reduction: [1-(trifluoromethyl)-1H-imidazol-4-yl]methane.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s unique structure allows it to interact with biological targets in ways that can lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, where its chemical stability and resistance to degradation are highly valued.
Mechanism of Action
The mechanism of action of [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
[1-(trifluoromethyl)-1H-imidazol-2-yl]methanol: Similar structure but with the hydroxymethyl group at the 2-position.
[1-(trifluoromethyl)-1H-pyrazol-4-yl]methanol: A pyrazole analog with similar functional groups.
[1-(trifluoromethyl)-1H-benzimidazol-4-yl]methanol: A benzimidazole derivative with a trifluoromethyl group.
Uniqueness
What sets [1-(trifluoromethyl)-1H-imidazol-4-yl]methanol apart is its specific substitution pattern, which can lead to unique electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
CAS No. |
2763755-08-2 |
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Molecular Formula |
C5H5F3N2O |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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